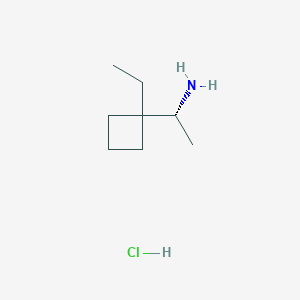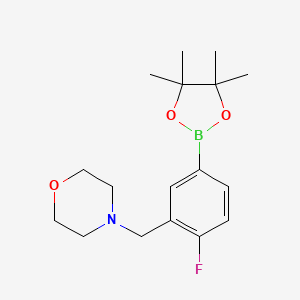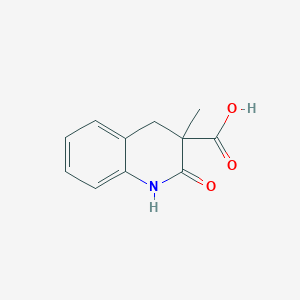
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutane moiety: This step may involve the use of cyclobutane-containing reagents or intermediates.
Amidation reaction:
tert-Butyl protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclobutane moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine ring or the cyclobutane moiety.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, CrO3, or PCC.
Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathways involved: The compound may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-3-carboxamide.
Cyclobutane derivatives: Compounds like cyclobutane-1,1-dicarboxylic acid or cyclobutane-1,2-diamine.
Uniqueness: (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
tert-butyl (3S)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUVTWOQZCFA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2602709.png)
![(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2602712.png)




![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2602718.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
